molecular formula C17H17NO3 B10976673 N-[4-(propan-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(propan-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B10976673
M. Wt: 283.32 g/mol
InChI Key: PAPOJCREHNGARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(PROPAN-2-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused with a carboxamide group and a propan-2-yl phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(PROPAN-2-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. This reaction is carried out under reflux conditions in glacial acetic acid for several hours. The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated and purified through standard techniques such as recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(PROPAN-2-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where specific substituents on the benzodioxole ring or the phenyl group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodioxole derivatives, while substitution reactions can produce a variety of substituted benzodioxole compounds with different functional groups.

Scientific Research Applications

N-[4-(PROPAN-2-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[4-(PROPAN-2-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(PROPAN-2-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE include other benzodioxole derivatives and carboxamide-containing compounds. Examples include:

Uniqueness

The uniqueness of N-[4-(PROPAN-2-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H17NO3/c1-11(2)12-3-6-14(7-4-12)18-17(19)13-5-8-15-16(9-13)21-10-20-15/h3-9,11H,10H2,1-2H3,(H,18,19)

InChI Key

PAPOJCREHNGARJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.